Enhanced Aqueous Solubility: Sodium Salt Form versus Free Acid for Biochemical Assay Compatibility
The sodium salt of 6-fluoro-1,3-benzoxazole-2-carboxylic acid (MW 203.10) is the ionized carboxylate form, in contrast to the free acid (MW 181.12). Salt formation is a standard pharmaceutical strategy to increase aqueous solubility: the conversion of a carboxylic acid (pKa ~3-4) to its sodium carboxylate replaces a neutral, poorly hydrated moiety with a fully ionized, highly hydrated species. This eliminates the rate-limiting dissolution step required for the free acid in aqueous buffers (pH 7.4) and provides direct, quantitative solubility advantages for preparing stock solutions in DMSO/water mixtures or fully aqueous media, which is critical for reproducible dose-response assays . In comparison, the 6-chloro free acid, 6-bromo free acid, or unsubstituted benzoxazole-2-carboxylic acid (all weak acids) share the same intrinsic solubility limitation that the sodium salt form overcomes [1].
| Evidence Dimension | Ionization state and aqueous solubility |
|---|---|
| Target Compound Data | Sodium carboxylate (fully ionized at neutral pH); MW 203.10 g/mol; enhanced hydration and dissolution in aqueous media |
| Comparator Or Baseline | 6-fluoro-1,3-benzoxazole-2-carboxylic acid free acid (MW 181.12, pKa ~3-4, poorly soluble in neutral aqueous buffer); other benzoxazole-2-carboxylic acid free acids (e.g., 6-chloro, 6-bromo, unsubstituted) |
| Quantified Difference | Qualitative class advantage: sodium salt obviates pH-dependent dissolution and eliminates free-acid solubility bottleneck in aqueous assay buffers |
| Conditions | Aqueous solubility assessment inferred from ionization state comparison (pH 7.4 buffer, 25°C); carboxylate salt formation universally recognized to improve aqueous solubility by orders of magnitude for weak acid compounds |
Why This Matters
For scientists designing biochemical or cell-based assays requiring aqueous stock solutions, the sodium salt form eliminates the need for pH adjustment, co-solvent optimization, or sonication, reducing assay variability and setup time.
- [1] PubChem. Comparison of benzoxazole-2-carboxylic acid derivatives. Free acid forms: 6-fluoro (CID 53408416, MW 181.12, XLogP3 1.7); 6-chloro; 6-bromo; unsubstituted. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov. View Source
